![molecular formula C19H37NO2 B14469278 7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid CAS No. 70617-78-6](/img/structure/B14469278.png)
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid is an organic compound with the molecular formula C19H37NO2. This compound is characterized by its cyclopentyl ring substituted with a heptylamino group and a heptanoic acid chain. It is a relatively complex molecule with a total of 59 atoms, including 37 hydrogen atoms, 19 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Heptylamino Group: The heptylamino group can be introduced via nucleophilic substitution reactions, where a heptylamine reacts with a suitable leaving group on the cyclopentyl ring.
Attachment of the Heptanoic Acid Chain: The heptanoic acid chain can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptylamino group may facilitate binding to these targets, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneheptanoic acid derivatives: Compounds with similar cyclopentyl and heptanoic acid structures.
Heptylamino-substituted compounds: Molecules with heptylamino groups attached to different core structures.
Uniqueness
7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid is unique due to its specific combination of a cyclopentyl ring, heptylamino group, and heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
70617-78-6 |
|---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
7-[(1R,2S)-2-(heptylamino)cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18+/m1/s1 |
InChI Key |
RZZNGDIYQSCFGK-MSOLQXFVSA-N |
Isomeric SMILES |
CCCCCCCN[C@H]1CCC[C@H]1CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCNC1CCCC1CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
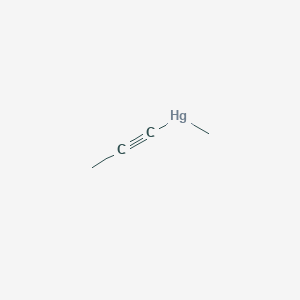
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
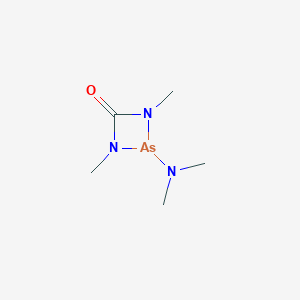
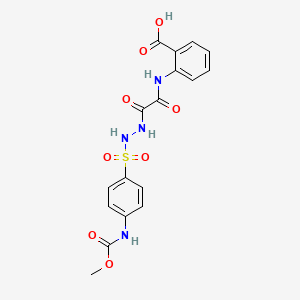
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
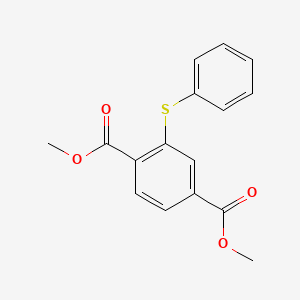

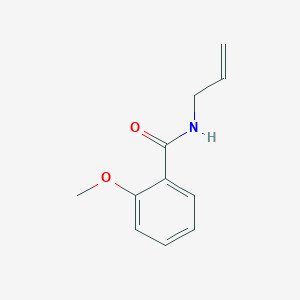
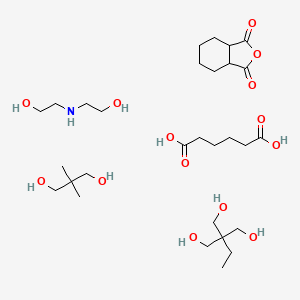

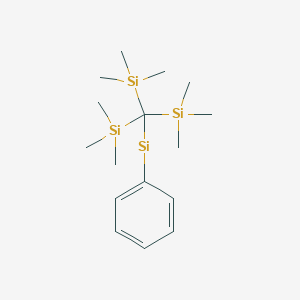
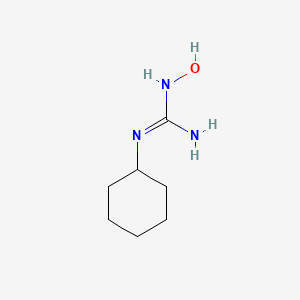
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
